LogP-Driven CNS Multiparameter Optimization: Target Compound vs. WAY-312566 (11β-HSD1 Inhibitor)
The target compound (predicted logP = 3.17) falls within the optimal CNS drug-like lipophilicity window (logP 2–4), whereas the structurally related 11β-HSD1 inhibitor WAY-312566 (CAS 297182-53-7), which carries a 3-ethyl carboxylate instead of the 5-phenyl group, has a higher predicted logP of 3.79 [1]. This 0.62 log unit difference translates to an approximately 4.2-fold higher calculated partition coefficient for WAY-312566, potentially increasing non-specific protein binding and phospholipidosis risk. The lower logP of the target compound aligns better with CNS multiparameter optimization (MPO) scoring criteria .
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.17 (predicted, ChemBase/MDL) |
| Comparator Or Baseline | WAY-312566 (CAS 297182-53-7): logP = 3.79 (predicted, ChemSrc) |
| Quantified Difference | ΔlogP = −0.62; ~4.2× lower predicted lipophilicity for target compound |
| Conditions | In silico prediction; experimental logP values not reported for either compound |
Why This Matters
For CNS-targeted probe campaigns, the target compound's lower predicted logP offers a more favorable starting point for lead optimization, reducing the need for lipophilicity-lowering structural modifications that often compromise potency.
- [1] ChemBase. 4-Methyl-5-phenyl-3-(piperidin-1-ylcarbonyl)thien-2-ylamine. MDL: MFCD06347513. Predicted logP: 3.173. View Source
